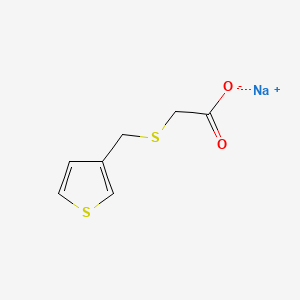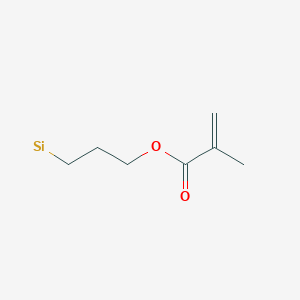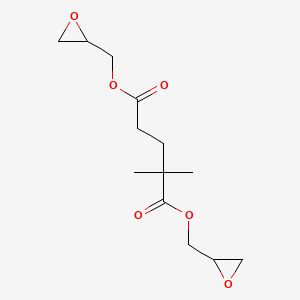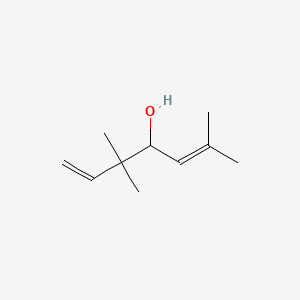
(3-Thenylthio)acetic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Thenylthio)acetic acid sodium salt is a chemical compound with the molecular formula C6H7NaO2S It is a sodium salt derivative of (3-Thenylthio)acetic acid, characterized by the presence of a thioether group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Thenylthio)acetic acid sodium salt typically involves the reaction of (3-Thenylthio)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt. The general reaction can be represented as follows:
(3-Thenylthio)acetic acid+NaOH→(3-Thenylthio)acetic acid sodium salt+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, neutralization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Thenylthio)acetic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Thenylthio)acetic acid sodium salt has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3-Thenylthio)acetic acid sodium salt involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: A simple sodium salt of acetic acid, used as a buffer and in various industrial applications.
Sodium propionate: Another sodium salt of a carboxylic acid, used as a food preservative.
Sodium butyrate: A sodium salt of butyric acid, known for its role in gene expression regulation.
Uniqueness
(3-Thenylthio)acetic acid sodium salt is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to other sodium salts of carboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
35461-29-1 |
|---|---|
Molecular Formula |
C7H7NaO2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
sodium;2-(thiophen-3-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C7H8O2S2.Na/c8-7(9)5-11-4-6-1-2-10-3-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 |
InChI Key |
VFXVBCMOKAOYKD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC=C1CSCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)




![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)


